REACTION_SMILES
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[Br-:1].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH2:2]([CH2:3][CH3:4])[Mg+:5].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[Cl:6][c:7]1[c:8]2[nH:9][cH:10][n:11][c:12]2[n:13][c:14]([C:16]([F:17])([F:18])[F:19])[n:15]1.[OH2:25]>>[CH2:2]([CH2:3][CH3:4])[c:7]1[c:8]2[nH:9][cH:10][n:11][c:12]2[n:13][c:14]([C:16]([F:17])([F:18])[F:19])[n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1nc(Cl)c2[nH]cnc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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CCCc1nc(C(F)(F)F)nc2nc[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |